molecular formula C11H11BrFNO2 B8411072 3-(5-bromo-2-fluoro-phenyl)-N-methoxy-N-methylacrylamide

3-(5-bromo-2-fluoro-phenyl)-N-methoxy-N-methylacrylamide

Cat. No.: B8411072
M. Wt: 288.11 g/mol
InChI Key: LEYUQPLPSMCRTO-UHFFFAOYSA-N
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Description

3-(5-bromo-2-fluoro-phenyl)-N-methoxy-N-methylacrylamide is a useful research compound. Its molecular formula is C11H11BrFNO2 and its molecular weight is 288.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrFNO2

Molecular Weight

288.11 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)-N-methoxy-N-methylprop-2-enamide

InChI

InChI=1S/C11H11BrFNO2/c1-14(16-2)11(15)6-3-8-7-9(12)4-5-10(8)13/h3-7H,1-2H3

InChI Key

LEYUQPLPSMCRTO-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C=CC1=C(C=CC(=C1)Br)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The unpurified 3-(5-bromo-2-fluoro-phenyl)-acryloyl chloride (1.4 g, 5.0 mmol) prepared in Step 2, N,O-dimethylhydroxylamine hydrochloride (0.52 g, 5.3 mmol), and pyridine (0.9 mL, 11.1 mmol) were added at 0° C. to dichloromethane (10.0 mL). The reaction mixture was stirred at room temperature for 12 hours, quenched with a 1N hydrochloric acid solution, and then extracted with diethyl ether two times. The combined extract was washed with a saturated solution of sodium hydrogen carbonate and brine, dried on anhydrous magnesium sulfate, and then concentrated under reduced pressure to give a yellow liquid residue. The resulting residue was recrystallized from diethyl ether and n-hexane to give 1.3 g of the titled compound as a white solid.
Name
3-(5-bromo-2-fluoro-phenyl)-acryloyl chloride
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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